molecular formula C15H15Cl2NO4S B7456693 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide

4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B7456693
M. Wt: 376.3 g/mol
InChI Key: FSDGNTUAHMGITI-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of chloro, methyl, and methoxy groups attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is the sulfonation of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-chloro-4-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibacterial or antifungal agent due to its sulfonamide moiety.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methylphenyl)-3-nitrobenzenesulfonamide
  • 4-chloro-N-(4-methylphenyl)-3-nitrobenzenesulfonamide
  • 4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

Uniqueness

4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups on the benzene ring can affect its electronic properties and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-chloro-N-(3-chloro-4-methylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4S/c1-9-4-5-10(6-11(9)16)18-23(19,20)15-8-13(21-2)12(17)7-14(15)22-3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDGNTUAHMGITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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